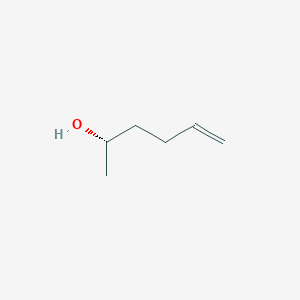

(S)-(+)-5-Hexen-2-ol

Beschreibung

Significance in Modern Organic Chemistry

The utility of (S)-(+)-5-Hexen-2-ol in contemporary organic synthesis is substantial. It serves as a versatile chiral building block, a starting material for the synthesis of more complex chiral molecules. vulcanchem.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive alkene, allows for a wide range of chemical transformations.

One of the key applications of this compound is in the enantioselective synthesis of natural products and pharmaceuticals. nih.gov For instance, it has been utilized as a starting material in the formal total synthesis of (+)-Aspergillide C, a cytotoxic macrolide. nih.gov The inherent chirality of this compound is transferred to the target molecule, which is often crucial for its biological activity.

Furthermore, this compound and its derivatives are employed in various catalytic processes. For example, the racemization of 5-hexen-2-ol (B1606890) has been studied in the context of ruthenium-catalyzed hydrogen transfer reactions, which are important for dynamic kinetic resolutions—a powerful method for producing enantiomerically pure compounds. diva-portal.org

Stereochemical Considerations and Enantiomeric Purity

The stereochemistry of this compound is a critical aspect of its chemical identity and reactivity. The (S)-configuration at the C-2 position dictates the three-dimensional arrangement of the atoms, which in turn influences how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts. vulcanchem.com

The enantiomeric purity, or enantiomeric excess (ee), of this compound is a measure of the extent to which one enantiomer is present in a mixture compared to the other. High enantiomeric purity is often a prerequisite for its use in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological effects. vulcanchem.com

Several methods are employed to determine the enantiomeric purity of chiral alcohols like this compound. These include:

Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can separate the enantiomers, allowing for their quantification.

NMR Spectroscopy: The use of chiral derivatizing agents can convert the enantiomers into diastereomers, which can then be distinguished by nuclear magnetic resonance (NMR) spectroscopy. rsc.orgunige.chrsc.orgresearchgate.net For example, derivatization with a chiral phosphorus-containing reagent allows for the determination of enantiomeric excess using ³¹P NMR. unige.chresearchgate.net

Polarimetry: This technique measures the angle of rotation of plane-polarized light caused by a chiral compound. The specific rotation is a characteristic property, and for this compound, it is dextrorotatory ([α]20/D +15.0°, c = 1 in chloroform). sigmaaldrich.com

Historical Context of its Discovery and Early Applications

While the specific historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature, the synthesis of its parent compound, 5-hexen-2-ol, can be traced back to fundamental organic reactions. chemicalbook.com The development of asymmetric synthesis methods, such as enzymatic resolutions and the use of chiral catalysts, was crucial for the efficient production of the enantiomerically pure (S)-form. vulcanchem.comdiva-portal.org

Early applications of chiral alcohols were often driven by the need for enantiomerically pure building blocks in the synthesis of natural products. The recognition that the biological activity of many compounds is dependent on their stereochemistry spurred the development of synthetic routes to access specific enantiomers like this compound. diva-portal.org The use of enzymes, such as lipases, for the kinetic resolution of racemic alcohols, including homoallylic alcohols like 5-hexen-2-ol, has been a significant area of research. diva-portal.org

Interactive Data Table for this compound

| Property | Value | Source |

| IUPAC Name | (2S)-hex-5-en-2-ol | nih.gov |

| CAS Number | 17397-24-9 | biosynth.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₆H₁₂O | biosynth.comnih.gov |

| Molecular Weight | 100.16 g/mol | biosynth.comsigmaaldrich.com |

| Boiling Point | 131 °C | biosynth.com |

| Density | 0.828 g/cm³ | biosynth.com |

| Optical Activity | [α]20/D +15.0°, c = 1 in chloroform | sigmaaldrich.com |

| Optical Purity | 99.3% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-hex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPNXWKVAFKIBX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-24-9 | |

| Record name | (S)-(+)-5-Hexen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for S + 5 Hexen 2 Ol

Enantioselective Synthesis Approaches

The synthesis of single-enantiomer compounds like (S)-(+)-5-Hexen-2-ol is a significant challenge in organic chemistry. Enantioselective synthesis methodologies are employed to produce a specific stereoisomer from a prochiral or racemic precursor. nih.govmdpi.com These approaches are critical in various fields, including pharmaceuticals and materials science, where the biological activity or material properties are often dependent on a specific enantiomeric form. mdpi.com

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govresearchgate.net This method is highly efficient and atom-economical. Transition metal complexes, particularly those of ruthenium, have emerged as essential catalysts in many asymmetric transformations, including the synthesis of chiral alcohols. mdpi.comresearchgate.net

Dynamic Kinetic Resolution (DKR) is a highly efficient chemoenzymatic method for producing enantiomerically pure compounds from racemates. This process combines the rapid, catalyst-driven racemization of a starting material with a highly enantioselective enzymatic reaction. For the synthesis of this compound, DKR typically involves two key components: a ruthenium complex to racemize the racemic 5-hexen-2-ol (B1606890) and a lipase enzyme to selectively acylate the (S)-enantiomer.

While the slower-reacting (R)-enantiomer is acylated by the lipase, the ruthenium catalyst continuously converts the remaining (R)-5-hexen-2-ol into (S)-5-hexen-2-ol. This dynamic process allows for a theoretical yield of 100% for the desired enantiomerically pure product, overcoming the 50% yield limitation of traditional kinetic resolutions. koreascience.kr Pentaphenylcyclopentadienyl ruthenium complexes, in particular, have been identified as excellent catalysts for the racemization of secondary alcohols at ambient temperatures, making them compatible with enzymatic resolutions. This combined ruthenium and lipase catalysis has been successfully applied to a wide range of substrates, including homoallylic alcohols like 5-hexen-2-ol, affording the corresponding acetates in high yields and enantiomeric excess. diva-portal.org

| Substrate | Catalyst | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Phenylethanol | (η⁵-Ph₅C₅)Ru(CO)₂Cl | Lipase PS-D | 95 | >99 |

| Homoallylic Alcohols (general) | (η⁵-Ph₅C₅)Ru(CO)₂Cl | Lipase | Good to High | High |

| β-Hydroxyalkylferrocenes | [Ru(p-cymene)Cl₂]₂ | Lipase PS-D | >90 | >99 |

The mechanism by which ruthenium complexes catalyze the racemization of secondary alcohols generally proceeds through a reversible hydrogen transfer pathway. acs.org The process is initiated by the dehydrogenation of the alcohol to form a ketone and a ruthenium hydride species. The subsequent re-addition of the hydride to the prochiral ketone regenerates the alcohol in its racemic form. acs.org Studies suggest that this racemization occurs within the coordination sphere of the ruthenium catalyst via an inner-sphere mechanism. acs.org This is supported by experiments where the racemization of (S)-1-phenylethanol in the presence of a different ketone (p-tolyl methyl ketone) resulted in no crossover product, indicating the ketone intermediate remains bound to the metal center.

Ruthenium-Catalyzed Hydrogen Transfer Reactions

Mechanistic Aspects of Ruthenium Catalysts in Racemization of Alcohols

For certain cyclopentadienylruthenium dicarbonyl complexes, such as (η⁵-Ph₅C₅)Ru(CO)₂Cl, the creation of a vacant coordination site on the ruthenium atom is a prerequisite for the catalytic cycle to proceed. acs.org This open site is necessary for the β-hydride elimination step. Two potential mechanisms for creating this site are a change in the hapticity of the cyclopentadienyl ligand or the dissociation of a carbon monoxide (CO) ligand. acs.org

Experimental and computational evidence strongly supports the pathway involving CO dissociation. acs.orgnih.gov Studies using ¹³CO labeling have shown that CO exchange occurs with both the precatalyst and the active catalytic intermediate. diva-portal.orgdiva-portal.org Furthermore, performing the racemization under a CO atmosphere leads to an inhibition of the reaction rate, confirming that CO dissociation is a crucial, rate-limiting step in the mechanism. nih.govdiva-portal.org The energy required for CO dissociation is a key factor, with calculations and experiments showing that the active alkoxide form of the catalyst loses CO much more readily than the chloride precatalyst. nih.govnih.gov

| Complex | Relative Rate of ¹³CO Exchange | Role in Catalysis |

|---|---|---|

| (η⁵-Ph₅C₅)Ru(CO)₂(Ot-Bu) | ~20 | Active Catalyst |

| (η⁵-Ph₅C₅)Ru(CO)₂Cl | 1 | Precatalyst |

While ruthenium-catalyzed racemization is effective for many alcohols, substrates containing additional functional groups, such as double bonds, can interact with the catalyst and affect the reaction rate. The racemization of 5-hexen-2-ol, for instance, has been observed to be slower compared to saturated analogues. diva-portal.org

This inhibition is caused by the coordination of the substrate's double bond to the ruthenium center. This intramolecular coordination occupies the vacant site required for the crucial β-hydride elimination step, thereby slowing down the racemization process. A study on the reaction between 5-hexen-2-ol and the active ruthenium catalyst led to the characterization of an alkoxycarbonyl complex where the double bond is coordinated to the metal. diva-portal.org This observation provides direct evidence for the inhibitory effect and reinforces the importance of a free coordination site for efficient catalyst turnover. diva-portal.org

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA)

The Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes, known as the ZACA reaction, is a powerful method for the chiral functionalization of alkenes. Developed by Ei-ichi Negishi, this reaction utilizes a chiral bis-indenylzirconium catalyst, such as (+)- or (−)-bis[(1-neomenthyl)indenyl]zirconium dichloride ((+)- or (-)-(NMI)₂ZrCl₂), to facilitate the addition of an organoaluminum reagent across a double bond. In the context of synthesizing this compound, the ZACA reaction is applied to a suitable alkene precursor, followed by an oxidation step.

The reaction proceeds by the insertion of the alkene into the Al-C bond of the organoaluminum compound, creating a new chiral organoalane intermediate. The stereochemistry of this intermediate is directed by the chiral zirconium catalyst. Subsequent in-situ oxidation of this intermediate, typically with molecular oxygen (O₂), cleaves the carbon-aluminum bond and installs a hydroxyl group, yielding the chiral alcohol. For the synthesis of the (S)-enantiomer, the (+)-(NMI)₂ZrCl₂ catalyst is typically employed. The ZACA reaction applied to terminal alkenes has been shown to produce chiral alcohols with good enantiomeric excess, often in the range of 80-88% ee. sigmaaldrich.commdpi.com

Integration with Copper- or Palladium-Catalyzed Cross-Coupling

A significant extension of the ZACA reaction's utility involves the integration with transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.commdpi.com Instead of oxidizing the intermediate alkylalane, it can be used directly as a nucleophile in reactions catalyzed by copper or palladium. This tandem approach allows for the formation of a wide array of more complex chiral molecules.

For instance, the alkylalane generated from the ZACA reaction can undergo:

Copper-catalyzed cross-coupling: Reaction with various alkyl Grignard reagents in the presence of a copper catalyst. mdpi.com

Palladium-catalyzed cross-coupling: Reaction with aryl or alkenyl halides in the presence of a palladium catalyst. mdpi.com

This strategy allows the chiral center established by the ZACA reaction to be incorporated into a larger molecular framework, with the cross-coupling proceeding with retention of the stereochemical configuration. mdpi.com This expands the synthetic potential beyond simple chiral alcohols to a diverse range of enantiomerically enriched products.

Manganese-Salen Catalyzed Asymmetric Epoxidation

The asymmetric epoxidation of unfunctionalized alkenes using chiral manganese-salen complexes is a cornerstone of stereoselective synthesis. mdpi.com This method, often employing catalysts like the Jacobsen-Katsuki catalyst, can be adapted to a two-step synthesis of this compound.

The proposed synthetic route begins with the asymmetric epoxidation of a non-chiral diene, such as 1,5-hexadiene. Using a chiral (R,R)-Mn(III)-salen catalyst and a suitable oxidant (e.g., sodium hypochlorite or hydrogen peroxide), 1,5-hexadiene can be selectively converted to (R)-(+)-1,2-epoxy-5-hexene. mdpi.commdpi.com The chiral environment of the catalyst directs the oxygen atom transfer to one face of the double bond, resulting in a chiral epoxide with high enantiopurity.

In the second step, the resulting epoxide undergoes a regioselective ring-opening reaction. The introduction of a methyl group via a nucleophilic reagent, such as trimethylaluminum or methylmagnesium bromide (a Grignard reagent), preferentially attacks the less sterically hindered carbon of the epoxide ring (C1). This Sₙ2-type reaction proceeds with an inversion of stereochemistry at the site of attack, converting the (R)-epoxide into the desired (S)-alcohol, this compound.

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases and reductases, operate under mild conditions and can exhibit exquisite enantioselectivity.

Lipase-Catalyzed Enantioselective Hydrolysis of Acetates

Kinetic resolution using lipases is a widely employed technique for separating enantiomers of racemic alcohols. mdpi.com This method can be applied to produce this compound from its racemic acetate, (±)-5-hexen-2-yl acetate. The principle relies on the differential rate at which a lipase catalyzes the hydrolysis of the two enantiomers of the acetate.

In this process, racemic 5-hexen-2-yl acetate is treated with a lipase in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer faster than the other. For example, lipases such as Pseudomonas cepacia lipase (PSL) or Porcine Pancreatic Lipase (PPL) are known to be effective in resolving secondary alcohols. arkat-usa.org The enzyme preferentially hydrolyzes the (R)-acetate to the (R)-alcohol, leaving the unreacted (S)-5-hexen-2-yl acetate in high enantiomeric excess. The reaction is stopped at approximately 50% conversion to achieve the optimal balance of yield and enantiopurity for both components. The remaining (S)-acetate is then separated from the (R)-alcohol and hydrolyzed chemically to yield the final product, this compound. This method is also used analytically to enhance the enantiomeric purity of samples obtained from other synthetic methods, such as the ZACA reaction. sigmaaldrich.commdpi.com

Table 1: Lipase Screening for Enantioselective Hydrolysis

| Entry | Lipase Source | Conversion (%) | Enantiomeric Excess of Product (eep %) | Selectivity (E) |

| 1 | Porcine Pancreas (PPL) | 48 | 95 | 51 |

| 2 | Pseudomonas cepacia (PSL) | 38 | 32 | 3 |

| 3 | Candida cylindracea (CCL) | 14 | 66 | 4 |

| 4 | Aspergillus niger (ANL) | 21 | 88 | 11 |

Data is representative for the hydrolysis of a model substrate, δ-acetyloxymethyl-δ-valerolactone, indicating the potential of various lipases for such transformations. arkat-usa.org

Enantioselective Bioreduction of 5-Hexen-2-one (B94416)

The asymmetric reduction of a prochiral ketone is one of the most direct methods for producing a chiral alcohol. Bioreduction of 5-hexen-2-one using whole-cell biocatalysts or isolated enzymes (ketoreductases) can produce this compound with high enantioselectivity.

This transformation utilizes enzymes that contain nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors. The enzyme delivers a hydride from the cofactor to one face of the ketone's carbonyl group, leading to the formation of a specific enantiomer of the alcohol. Many microorganisms, including baker's yeast (Saccharomyces cerevisiae), as well as plant cells from Daucus carota (carrot) or Petroselinum crispum (parsley), are known to contain reductases that can perform such transformations. nih.govresearchgate.net For the production of the (S)-alcohol, an enzyme that follows Prelog's rule is required. The bioreduction of the saturated analogue, hexan-2-one, has been shown to stereoselectively produce (2S)-(+)-hexan-2-ol, demonstrating the feasibility of this approach. researchgate.net

Table 2: Bioreduction of Hexan-2-one (Analogous Substrate)

| Biocatalyst | Exogenous Reductant | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Petroselinum crispum | Isopropanol | >95 | >99 | S |

| Daucus carota | Glucose | >90 | 98 | S |

Data is based on the bioreduction of the saturated analogue hexan-2-one, illustrating the high selectivity achievable with plant-based biocatalysts for producing the (S)-enantiomer. researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. A plausible synthesis of this compound using this strategy would involve an asymmetric alkylation reaction.

A well-known example is the use of an Evans oxazolidinone auxiliary. youtube.com The synthesis could proceed as follows:

Acylation: An Evans chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acid chloride or anhydride, such as but-3-enoyl chloride, to form an N-acyl oxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl imide is treated with a base like lithium diisopropylamide (LDA) to form a stereodefined (Z)-enolate. The bulky substituent on the auxiliary blocks one face of the enolate. Subsequent reaction with an electrophile, in this case, a methylating agent like methyl iodide, occurs from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

Cleavage of the Auxiliary: The chiral auxiliary is removed by reductive cleavage, for example, with lithium borohydride (LiBH₄). This step reduces the carbonyl group to a primary alcohol and liberates the auxiliary, yielding the desired chiral product, this compound.

This approach provides a reliable method for establishing the stereocenter with a high degree of control, guided by the well-defined conformational preferences of the auxiliary-substrate adduct. youtube.com

Sharpless Asymmetric Epoxidation of Dienes

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxy alcohols from primary or secondary allylic alcohols. While the reaction does not directly act on non-allylic double bonds in dienes, its high degree of chemoselectivity allows for the selective epoxidation of an allylic alcohol functionality within a diene-containing molecule.

A potential synthetic route to a precursor of this compound could involve the Sharpless epoxidation of a suitable diene-containing allylic alcohol. The catalyst system, typically composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant, would selectively oxidize the double bond adjacent to the hydroxyl group. The choice of L-(+)-DET or D-(−)-DET dictates the stereochemistry of the resulting epoxide.

For instance, the epoxidation of a hypothetical (E)-hexa-1,4-dien-3-ol would yield a vinyl-substituted epoxy alcohol. Subsequent regioselective reduction and ring-opening of the epoxide could then lead to the desired this compound. The success of this route hinges on the precise control of the epoxide ring-opening step to yield the correct constitutional isomer and retain the stereochemistry established during the epoxidation.

General Synthetic Routes

Several general and more direct synthetic strategies have been successfully employed to produce this compound.

Grignard Reactions with Epoxides

A direct and efficient method for the synthesis of 5-Hexen-2-ol involves the reaction of an allyl Grignard reagent with a chiral epoxide. Specifically, the synthesis can be achieved through the reaction of allylmagnesium bromide with (S)-(-)-Propylene oxide chemicalbook.com.

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The allyl nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. In the case of propylene oxide, the attack preferentially occurs at the less sterically hindered terminal carbon atom. The use of the enantiomerically pure (S)-(-)-Propylene oxide as the starting material directly transfers the stereochemistry to the product, resulting in the formation of this compound after an acidic workup.

| Reactant 1 | Reactant 2 | Product | Key Features |

| (S)-(-)-Propylene oxide | Allylmagnesium bromide | This compound | SN2 mechanism, Attack at the less substituted carbon, Stereospecific |

Reduction of Corresponding Ketones (e.g., 5-Hexen-2-one)

The asymmetric reduction of the corresponding prochiral ketone, 5-Hexen-2-one, is a powerful strategy for producing enantiomerically enriched this compound. This approach relies on the use of chiral reducing agents or catalyst systems that can differentiate between the two faces of the carbonyl group.

Various catalytic systems are effective for the asymmetric reduction of ketones. These include Corey-Bakshi-Shibata (CBS) catalysts, which utilize a chiral oxazaborolidine, and transition metal catalysts, such as those based on Ruthenium (Ru) complexed with chiral ligands (e.g., BINAP or chiral diamines). wikipedia.orgsigmaaldrich.comrsc.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yield and high enantiomeric excess (ee).

For the synthesis of the (S)-alcohol, a catalyst with the appropriate chirality must be selected. For example, in a CBS reduction, the (S)-oxazaborolidine catalyst is typically used. In transfer hydrogenation reactions using Noyori-type catalysts, the chirality of the diamine or amino alcohol ligand determines the stereochemical outcome. researchgate.net

| Catalyst Type | Typical Reductant | Key Features |

| (S)-CBS Catalyst | Borane (BH₃) | Highly enantioselective for a wide range of ketones. Predictable stereochemistry. |

| Ru-BINAP Catalyst | Hydrogen (H₂) | Effective for hydrogenation of various functionalized ketones. |

| Ru-(S,S)-TsDPEN | Formic Acid/Triethylamine or Isopropanol/Base | Used in asymmetric transfer hydrogenation. High efficiency and selectivity. |

Conversion from Related Hexenol Isomers

This compound can potentially be synthesized through the isomerization of other hexenol isomers. The rearrangement of allylic alcohols, which involves a 1,3-transposition of the hydroxyl group and a simultaneous shift of the double bond, is a known transformation that can be catalyzed by various transition metal complexes. researchgate.netacademie-sciences.fr

For instance, a precursor like hex-1-en-3-ol could be isomerized to 5-hexen-2-ol. This process is an equilibrium reaction, and the position of the equilibrium depends on the relative thermodynamic stabilities of the isomers and the reaction conditions. google.com Catalysts based on rhenium (e.g., ReO₃(OSiMe₃)), vanadium (e.g., VO(OR)₃), and ruthenium have been shown to be effective for this type of transformation. academie-sciences.frmdpi.com

To achieve the desired (S)-enantiomer, this strategy would require either a chiral catalyst capable of dynamic kinetic resolution during the isomerization or starting from an appropriate chiral hexenol isomer. An alternative indirect route involves the oxidation of a different hexenol isomer to the corresponding ketone (5-hexen-2-one), followed by the asymmetric reduction as described in the previous section.

Ring-Opening Reactions of Epoxy Alcohols

The regioselective ring-opening of a suitable epoxy alcohol can serve as a versatile method for the synthesis of this compound. This strategy involves creating a chiral epoxy alcohol intermediate and then cleaving the epoxide ring with a specific nucleophile to install the required functionality and establish the final structure.

A plausible synthetic sequence could begin with an achiral allylic alcohol, such as (E)-hex-3-en-1-ol. This substrate could undergo a Sharpless asymmetric epoxidation using L-(+)-diethyl tartrate to stereoselectively form (2S,3S)-3,4-epoxyhexan-1-ol. The resulting epoxy alcohol possesses the desired stereocenter at what will become the C2 position in the final product.

The subsequent step would involve the reductive opening of the epoxide ring. This can often be achieved using reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). For the desired product, the reduction must proceed with high regioselectivity, cleaving the C3-O bond. This would furnish the 1,5-diol, which can then be selectively protected and deoxygenated at the C1 position to yield this compound. The success of this pathway is contingent on controlling the regioselectivity of the epoxide ring-opening.

Chemical Reactivity and Transformations of S + 5 Hexen 2 Ol

Stereospecific Reactions

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. The chiral center at C-2 in (S)-(+)-5-Hexen-2-ol allows for several such transformations.

Conversion to Chiral Halides (e.g., 5-chloro-1-hexene) with Retention or Inversion of Configuration

The conversion of the hydroxyl group of this compound into a halide can proceed with either inversion or retention of the stereochemical configuration at the C-2 position, depending on the reagents and reaction mechanism.

Inversion of Configuration:

Reactions that proceed through a bimolecular nucleophilic substitution (SN2) mechanism result in the inversion of stereochemistry. This is a common and predictable outcome for the conversion of secondary alcohols to alkyl halides. organicchemistrytutor.com

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl halides with a high degree of inversion. organic-chemistry.orgwikipedia.org This reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄). jk-sci.comorgosolver.com The mechanism involves the initial formation of an oxyphosphonium intermediate, which is then attacked by the halide ion in an SN2 fashion, leading to the inverted alkyl halide and triphenylphosphine oxide. nrochemistry.com

Thionyl Chloride with Pyridine: The reaction of a chiral secondary alcohol with thionyl chloride (SOCl₂) in the presence of a base like pyridine also leads to inversion of configuration. masterorganicchemistry.com Pyridine assists in the formation of a chlorosulfite intermediate and then liberates a chloride ion, which acts as the nucleophile in a backside attack (SN2), displacing the chlorosulfite group and inverting the stereocenter. jove.comkhanacademy.org

Retention of Configuration:

Achieving retention of configuration is also possible through different mechanistic pathways.

Thionyl Chloride without Pyridine: In the absence of a base like pyridine and in a non-nucleophilic solvent, the reaction with thionyl chloride can proceed through a front-side attack mechanism known as internal nucleophilic substitution (SNi). masterorganicchemistry.com The chlorosulfite intermediate is formed, and the chloride is delivered from the same face, resulting in retention of the original stereochemistry. nih.gov

| Reagent(s) | Typical Mechanism | Stereochemical Outcome |

|---|---|---|

| PPh₃, CCl₄ (Appel Reaction) | SN2 | Inversion |

| SOCl₂, Pyridine | SN2 | Inversion |

| SOCl₂ (no solvent/non-nucleophilic solvent) | SNi | Retention |

| 1. TsCl, Pyridine 2. NaX (X=Cl, Br) | Two-step, SN2 | Retention (overall) |

Esterification and Transesterification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. Transesterification, the exchange of the organic group of an ester with the organic group of an alcohol, is also a key reaction. nih.gov Enzyme-catalyzed versions of these reactions are particularly valuable due to their high stereospecificity.

Lipase-catalyzed kinetic resolution is a powerful technique that exploits the different reaction rates of enantiomers with an enzyme. In the case of racemic 5-hexen-2-ol (B1606890), a lipase can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. polimi.it For instance, lipases such as Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B) are often used. core.ac.ukresearchgate.net These enzymes can selectively catalyze the transesterification of one enantiomer of the alcohol with an acyl donor, such as vinyl acetate or ethyl acetate, leaving the other enantiomer unreacted. rsc.org This high degree of selectivity makes enzymatic transesterification a preferred method for the resolution of chiral alcohols. nih.gov

| Enzyme Source | Acyl Donor | Typical Selectivity | Result |

|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | High for one enantiomer | Separation of an enantiomerically enriched ester and the unreacted alcohol enantiomer. |

| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | High for one enantiomer | Separation of an enantiomerically enriched ester and the unreacted alcohol enantiomer. |

Reactions Involving the Alcohol Functionality

Oxidation Reactions to Ketones and Aldehydes

As a secondary alcohol, this compound can be oxidized to a ketone. chemguide.co.uk The product of this oxidation is 5-hexen-2-one (B94416). Since the reaction does not involve breaking bonds at the chiral center, the stereochemistry is not affected. However, the chirality of the molecule is lost as the carbon atom becomes part of a carbonyl group. Primary alcohols, in contrast, can be oxidized to aldehydes or further to carboxylic acids. libretexts.org

A variety of reagents can be used for this transformation, with milder, selective reagents being preferred to avoid reactions with the alkene functionality. organic-chemistry.org

Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. chemistrysteps.comwikipedia.org It is known for its operational simplicity and compatibility with sensitive functional groups like alkenes. organic-chemistry.orgpitt.edu

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. organic-chemistry.orgwikipedia.org The Swern oxidation is performed at low temperatures (typically -78 °C) and is also highly chemoselective, leaving the double bond intact. youtube.comlibretexts.org

| Reagent System | Reaction Name | Product | Key Features |

|---|---|---|---|

| Dess-Martin Periodinane in CH₂Cl₂ | Dess-Martin Oxidation | 5-Hexen-2-one | Mild, room temperature, high yield, tolerates alkenes. libretexts.org |

| 1. (COCl)₂, DMSO, -78 °C 2. Et₃N | Swern Oxidation | 5-Hexen-2-one | Mild, low temperature, avoids heavy metals, tolerates alkenes. organicchemistrytutor.com |

Ether Formation

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgchemistrytalk.org This reaction involves two main steps: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, and second, the reaction of this alkoxide with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org

For this compound, it would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium (S)-5-hexen-2-oxide. This alkoxide can then react with a suitable alkyl halide (e.g., methyl iodide) to form the corresponding ether. In this process, the C-O bond of the alcohol is broken during the deprotonation step, but the stereocenter at C-2 remains intact in the alkoxide nucleophile. The subsequent SN2 reaction occurs at the alkyl halide, not at the chiral center of the alkoxide. Therefore, the stereochemical configuration of the original alcohol is retained in the final ether product. lumenlearning.com

Reactions Involving the Alkene Functionality

The terminal double bond in this compound can undergo a variety of addition reactions. The presence of the chiral center can sometimes influence the stereochemical outcome of these reactions, leading to the formation of diastereomers.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction of this compound would yield (S)-2-(oxiran-2-ylmethyl)butan-2-ol. Due to the existing stereocenter, the epoxidation can occur from either face of the double bond, potentially leading to a mixture of diastereomeric epoxides. The directing effect of the nearby hydroxyl group can influence this diastereoselectivity. acs.org

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base will yield (S)-hexane-1,5-diol. This reaction is stereospecific, with the hydrogen and the hydroxyl group adding to the same side of the double bond (syn-addition).

Oxymercuration-Demercuration: This is another method for the hydration of an alkene, which follows Markovnikov's rule. The reaction of this compound with mercury(II) acetate (Hg(OAc)₂) in water, followed by reduction with sodium borohydride (NaBH₄), would result in the addition of a hydroxyl group to the more substituted carbon of the double bond, yielding (S)-hexane-2,5-diol. This reaction proceeds through a mercurinium ion intermediate and generally results in anti-addition of the hydroxyl group and the hydrogen.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step reaction that converts the terminal alkene into a primary alcohol. This process follows an anti-Markovnikov addition pattern, where the hydroxyl group attaches to the less substituted carbon of the double bond. wikipedia.orgyale.edu

Reaction Scheme: this compound + BH₃/THF → Intermediate Alkylborane Intermediate Alkylborane + H₂O₂/NaOH → (S)-Hexane-1,5-diol

Detailed Research Findings: The hydroboration step is stereospecific, with the boron and hydrogen atoms adding to the same face of the double bond in a syn addition. wikipedia.org The subsequent oxidation with hydrogen peroxide occurs with retention of configuration, meaning the newly formed hydroxyl group replaces the boron atom in the same stereochemical position. yale.edu This reaction is highly regioselective for the terminal, less sterically hindered carbon of the alkene, leading to the primary alcohol as the major product. yale.edustudy.com

| Reagent/Condition | Purpose | Expected Outcome |

| Borane-THF complex | Hydroborating agent | Addition of BH₂ to the terminal carbon |

| Hydrogen Peroxide | Oxidizing agent | Replacement of boron with a hydroxyl group |

| Sodium Hydroxide | Base catalyst | Facilitates the oxidation step |

Epoxidation Reactions

Epoxidation of the terminal alkene in this compound results in the formation of an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond.

Reaction Scheme: this compound + m-CPBA → (S)-1,2-Epoxy-5-hexanol + m-Chlorobenzoic acid

Detailed Research Findings: The synthesis of chiral epoxides is a significant area of research. For instance, the epoxidation of 1,5-hexadiene with m-CPBA can produce a racemic mixture of 1,2-epoxy-5-hexene. nih.gov Subsequent kinetic resolution can then be employed to isolate the desired enantiomer. nih.gov The presence of the hydroxyl group in this compound can influence the stereoselectivity of the epoxidation, potentially directing the electrophilic attack of the peroxy acid.

| Reagent | Role | Product |

| m-CPBA | Oxygen atom donor | (S)-1,2-Epoxy-5-hexanol |

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by exchanging substituents between two different alkenes. organic-chemistry.org In the context of this compound, this reaction can be used to introduce new functional groups at the terminal end of the molecule. The reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. organic-chemistry.org

Reaction Scheme: this compound + R-CH=CH₂ → (S)-Alkene + Ethylene (where R represents a new substituent)

Detailed Research Findings: The success and selectivity of olefin cross-metathesis depend on several factors, including the nature of the catalyst and the reactivity of the alkene partners. rsc.org The terminal alkene of this compound is generally a good substrate for cross-metathesis. The reaction equilibrium can often be driven forward by the removal of the volatile byproduct, ethylene. organic-chemistry.org This methodology provides a versatile route to functionalized derivatives of the parent alcohol.

| Catalyst | Reactant | Product Type |

| Grubbs' Catalyst | Another terminal alkene | A new, longer-chain unsaturated alcohol |

Cyclization Reactions (e.g., Hydroxycyclopropanation)

The presence of both a hydroxyl group and a double bond in this compound allows for intramolecular cyclization reactions. One such example is hydroxycyclopropanation, where the hydroxyl group participates in the formation of a cyclopropane ring.

Detailed Research Findings: While specific examples of hydroxycyclopropanation on this compound are not readily available in the provided search results, analogous reactions are well-documented. For instance, the reaction of a chiral epoxide with a lithium amide base can lead to an intramolecular cyclization to form a bicyclic alcohol. nih.gov This suggests that under appropriate conditions, the hydroxyl group of this compound could be induced to react with the double bond to form a cyclopropylmethanol derivative.

Multicomponent and Cascade Reactions

The dual functionality of this compound also makes it a suitable substrate for multicomponent and cascade reactions, where multiple chemical transformations occur in a single pot. These reactions are highly efficient as they reduce the number of purification steps and minimize waste.

Detailed Research Findings: Information regarding specific multicomponent or cascade reactions involving this compound is limited in the provided search results. However, the structure of the molecule lends itself to such transformations. For example, a cascade reaction could be initiated at the alkene, which then triggers a subsequent reaction involving the alcohol. The development of such reactions is an active area of synthetic chemistry research, aiming to build molecular complexity in a more streamlined and environmentally friendly manner.

Applications in Advanced Organic Synthesis

Chiral Building Block in Natural Product Synthesis

The enantiopure structure of (S)-(+)-5-Hexen-2-ol makes it a valuable starting material in the synthesis of various natural products, where precise control of stereochemistry is paramount. It belongs to the "chiral pool," a collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature that serve as practical starting points for complex total synthesis.

This compound serves as a strategic precursor for the synthesis of various insect pheromones. Many pheromones are long-chain aliphatic compounds containing one or more stereocenters, often being alcohols, acetates, or ketones. The defined (S)-stereochemistry at the C-2 position and the reactive terminal alkene of this compound provide a powerful framework for constructing these chiral molecules.

The synthetic utility of this compound lies in the ability to modify both the alcohol and the alkene functionalities independently. The secondary alcohol can be protected, inverted, or oxidized to a ketone, while the terminal double bond can undergo a variety of transformations, including:

Chain extension: Through cross-metathesis or by conversion to an organometallic reagent.

Oxidation: Ozonolysis to yield an aldehyde, or epoxidation/dihydroxylation to introduce new stereocenters.

Reduction: Hydrogenation to the corresponding saturated alcohol, (S)-2-hexanol.

These transformations allow for the elaboration of the simple six-carbon backbone of this compound into the more complex structures characteristic of many insect pheromones, making it a key starting material in programs aimed at developing environmentally benign pest management tools.

A significant application of this compound is demonstrated in the enantioselective formal total synthesis of the cytotoxic macrolide (+)-Aspergillide C. rsc.orgscbt.com This 14-membered macrolide, isolated from the marine-derived fungus Aspergillus ostianus, exhibits potent cytotoxicity against mouse lymphocytic leukemia cells. rsc.org

In the synthesis, commercially available this compound was identified as the ideal starting material for a key C(9–14) fragment of the target molecule. rsc.org The synthesis of this fragment, a complex sulfone, involved a sequence of high-yielding reactions that capitalized on the inherent functionality of the starting material.

Synthetic Sequence for the C(9-14) Sulfone Fragment:

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Protection of Alcohol | PMB-Cl, NaH, TBAI | (+)-15 (PMB ether) |

| 2 | Hydroboration-Oxidation | BH₃·SMe₂, H₂O₂, NaOH | (+)-16 (Primary alcohol) |

| 3 | Mitsunobu-type Reaction | 1-phenyl-1H-tetrazole-5-thiol, DIAD, PPh₃ | (+)-17 (Sulfide) |

This efficient, multi-step conversion highlights how both the stereocenter and the terminal alkene of this compound are crucial for building up molecular complexity. The resulting sulfone fragment was then coupled with another major fragment of the macrolide via a Julia–Kocienski olefination to ultimately construct the carbon skeleton of (+)-Aspergillide C. rsc.org

This compound is itself an optically active alkan-2-ol. Its utility as a precursor is in the elaboration to more complex molecules that retain this core structural motif. The C-2 stereocenter is maintained while the terminal alkene is chemically modified to introduce additional functionality and complexity. This allows chemists to generate a library of diverse chiral alkan-2-ols from a single, readily available starting material.

Potential Transformations at the Terminal Alkene:

Epoxidation: Using reagents like m-CPBA to form a terminal epoxide, which can be opened by various nucleophiles.

Dihydroxylation: Asymmetric dihydroxylation (e.g., using AD-mix) can introduce two new stereocenters, leading to a chiral triol.

Ozonolysis: Cleavage of the double bond with ozone, followed by reductive workup, yields a chiral aldehyde, which can be used in subsequent C-C bond-forming reactions like aldol (B89426) or Wittig reactions.

Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to append new carbon substituents.

These reactions demonstrate the role of this compound as a foundational building block for creating a variety of more substituted, optically active alkan-2-ol skeletons.

β-Hydroxy-α-amino acids are crucial components of numerous biologically active natural products and pharmaceuticals, including antibiotics and enzyme inhibitors. While the direct use of this compound in published syntheses of these targets is not prominent, its structure is amenable to conversion into a key intermediate for such syntheses.

A common route to β-hydroxy-α-amino acids involves the aldol reaction of an aldehyde with a glycine (B1666218) enolate equivalent. This compound can be readily converted into the required chiral aldehyde via a two-step process:

Protection of the secondary alcohol to prevent interference in subsequent steps.

Ozonolysis of the terminal alkene to cleave the C=C bond and generate the aldehyde.

The resulting chiral aldehyde could then be reacted with a suitable glycine derivative, with the stereocenter from the original this compound directing the stereochemical outcome of the aldol reaction, thereby enabling the synthesis of enantiomerically enriched β-hydroxy-α-amino acids.

The conversion of a secondary alcohol to a primary alcohol is a valuable transformation in organic synthesis. This compound provides an excellent platform for achieving this while retaining the chirality of the molecule. The key transformation is the anti-Markovnikov hydration of the terminal alkene, which can be accomplished via a hydroboration-oxidation sequence.

This exact strategy was employed during the formal total synthesis of (+)-Aspergillide C. rsc.org After protection of the secondary alcohol of this compound as its PMB ether, the resulting compound was subjected to hydroboration using a borane-dimethyl sulfide (B99878) complex, followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This sequence selectively transformed the terminal alkene into a primary alcohol, yielding an optically active 1,5-diol derivative. This process effectively transforms the chiral secondary alcohol building block into a chiral primary alcohol building block, expanding its synthetic utility.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The value of this compound extends to the synthesis of active ingredients for the pharmaceutical and agrochemical industries, where enantiomeric purity is often a critical determinant of efficacy and safety.

In the agrochemical sector, its primary application lies in the synthesis of insect pheromones, as detailed previously. These compounds are used in integrated pest management strategies for mating disruption or for monitoring insect populations, offering a targeted and environmentally safer alternative to broad-spectrum pesticides.

In the pharmaceutical context, this compound serves as a chiral building block for constructing fragments of larger, biologically active molecules. Its role in the synthesis of (+)-Aspergillide C, a compound with significant cytotoxicity, underscores its potential in developing chemotherapeutic agents. rsc.org Chiral alcohols and their derivatives are ubiquitous structural motifs in medicinal chemistry, and having access to enantiopure starting materials like this compound is crucial for the efficient and stereocontrolled synthesis of drug candidates. The related compound, 5-hexen-1-ol, is also recognized as a common intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Precursor for Stereoselective Olefin Synthesis

The inherent chirality of this compound makes it a valuable starting material for the synthesis of stereochemically defined olefins. The hydroxyl group can be exploited to direct subsequent transformations, while the terminal double bond provides a handle for various carbon-carbon bond-forming reactions. Several established olefination methodologies can be conceptually applied to derivatives of this compound to achieve the synthesis of more complex chiral alkenes.

Key olefination strategies that could theoretically leverage the chirality of this compound include:

Wittig Reaction: The aldehyde derived from the oxidation of this compound can be reacted with a variety of phosphorus ylides. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions, and the existing stereocenter from the starting material would be incorporated into the final product.

Julia-Kocienski Olefination: This reaction, known for its high E-selectivity, involves the reaction of a sulfone with an aldehyde. The aldehyde obtained from this compound could be a substrate in this reaction, allowing for the formation of a trans-double bond while retaining the chiral integrity of the side chain.

Grubbs Metathesis: The terminal olefin of this compound or its derivatives can participate in cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based Grubbs catalysts. This methodology provides a powerful tool for the elongation and diversification of the carbon chain, leading to a wide array of functionalized and stereochemically enriched olefins.

The application of these methods to this compound derivatives would allow for the transfer of its stereochemical information into newly synthesized, more complex olefinic structures, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Ligand and Catalyst Development

The chiral scaffold of this compound is an attractive platform for the design and synthesis of novel chiral ligands for asymmetric catalysis. The hydroxyl group serves as a convenient point for derivatization, allowing for the introduction of various coordinating moieties such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The stereocenter proximate to the coordinating atom can create a well-defined chiral environment around a metal center, inducing enantioselectivity in catalytic transformations.

Table 1: Potential Chiral Ligand Classes Derived from this compound

| Ligand Class | Potential Coordinating Atoms | Potential Applications in Asymmetric Catalysis |

| Chiral Phosphites | P, O | Hydroformylation, Hydrogenation, Allylic Substitution |

| Chiral Diene Ligands | C=C | Conjugate Addition, Arylation |

| Chiral N-Heterocyclic Carbene (NHC) Precursors | N, C | Metathesis, C-H Activation |

The synthesis of such ligands would typically involve the initial modification of the hydroxyl group of this compound. For instance, conversion to a corresponding halide or tosylate would facilitate nucleophilic substitution with phosphide (B1233454) anions to generate chiral phosphine (B1218219) ligands. Alternatively, the alcohol can be used to synthesize chiral phosphite (B83602) ligands.

Furthermore, the terminal double bond offers another site for functionalization. For example, a Diels-Alder reaction could be employed to construct a bicyclic diene structure, a privileged scaffold for chiral ligands in rhodium-catalyzed asymmetric additions. The development of new catalyst systems based on derivatives of this compound holds the promise of advancing the field of asymmetric synthesis by providing novel and efficient tools for the stereocontrolled formation of chemical bonds.

Advanced Analytical Methodologies for Stereochemical Analysis

Chiral Chromatography

Chiral chromatography is the cornerstone for separating and quantifying the enantiomers of 5-hexen-2-ol (B1606890). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are effectively utilized for this purpose.

Chiral HPLC is a powerful technique for resolving the enantiomers of 5-hexen-2-ol, often after derivatization to introduce a chromophore that facilitates UV detection. The choice of the chiral stationary phase is critical for achieving baseline separation. For instance, derivatizing the alcohol to a benzoate (B1203000) or another UV-active ester allows for sensitive detection. The enantiomers interact differently with the CSP, leading to different retention times and enabling the calculation of enantiomeric excess (ee).

Research has demonstrated the separation of similar chiral alcohols on polysaccharide-based CSPs, which are widely used for their broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions like hydrogen bonding, dipole-dipole, and steric repulsion.

Table 1: Illustrative Chiral HPLC Parameters for 5-Hexen-2-ol Benzoate

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (R)-enantiomer | ~12.5 min |

| Retention Time (S)-enantiomer | ~14.8 min |

Note: The data in this table is illustrative, based on typical separations of similar chiral alcohol benzoates, and serves to demonstrate the methodology.

Chiral Gas Chromatography (GC) is a highly sensitive method for determining the enantiomeric excess of volatile chiral compounds like 5-hexen-2-ol and its derivatives. Cyclodextrin-based capillary columns are frequently employed as the chiral stationary phase for this type of analysis. These CSPs, such as those modified with alkylated or acylated β- or γ-cyclodextrins, create a chiral environment within the column that leads to differential retention of the enantiomers.

The alcohol can often be analyzed directly or after acylation (e.g., acetylation to form 5-hexen-2-yl acetate) to improve volatility and chromatographic behavior. The separation factor (α), which is the ratio of the retention times of the two enantiomers, indicates the selectivity of the column for the pair.

Table 2: Representative Chiral GC Conditions for 5-Hexen-2-ol Enantiomers

| Parameter | Condition |

| Column | Chiraldex G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 200 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R)-enantiomer | ~15.2 min |

| Retention Time (S)-enantiomer | ~15.9 min |

Note: This data is representative of typical chiral GC separations for this class of compounds and illustrates the analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, and specific NMR techniques can be used to determine the absolute configuration of chiral centers.

The Mosher's ester method is a classic and reliable NMR technique for assigning the absolute configuration of chiral secondary alcohols like (S)-(+)-5-Hexen-2-ol. The method involves the esterification of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid). This reaction creates a pair of diastereomeric esters.

By comparing the ¹H NMR spectra of these two diastereomers, the configuration of the original alcohol can be deduced. The bulky phenyl group of the MTPA moiety adopts a conformation that shields or deshields nearby protons in the alcohol portion. A systematic analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage allows for the assignment of the absolute configuration.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its electronic environment. While standard ¹³C NMR does not differentiate between enantiomers, the data is crucial for confirming the constitution of the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (CH₃) | 23.4 |

| C2 (CH-OH) | 67.5 |

| C3 (CH₂) | 38.7 |

| C4 (CH₂) | 29.8 |

| C5 (CH=) | 138.5 |

| C6 (=CH₂) | 114.6 |

Note: Data recorded in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Spectroscopic Methods for Chiral Analysis

Beyond NMR, other spectroscopic methods, known as chiroptical methods, are used to analyze chiral molecules. These techniques measure the differential interaction of the molecule with polarized light. For this compound, the specific rotation, measured using a polarimeter, is a fundamental property. The "(+)" sign in its name indicates that it rotates the plane of plane-polarized light in a clockwise direction (dextrorotatory). This value is a measure of enantiomeric purity, reaching a maximum for an enantiomerically pure sample, but it does not, on its own, reveal the absolute configuration without prior establishment of the structure-rotation relationship.

Circularly Polarized Luminescence (CPL)

Circularly Polarized Luminescence (CPL) spectroscopy is a specialized analytical technique that measures the differential emission of left- and right-circularly polarized light from a chiral molecule in its excited state. rsc.orgedinst.com This phenomenon provides valuable information about the stereochemistry and conformation of chiral systems. mdpi.com Unlike circular dichroism (CD), which probes the chiral properties of the ground state, CPL provides complementary data on the chiral characteristics of the excited state. mdpi.com The magnitude of the CPL effect is quantified by the luminescence dissymmetry factor (g_lum), defined as 2(I_L - I_R)/(I_L + I_R), where I_L and I_R are the intensities of left- and right-handed circularly polarized light, respectively. rsc.org

While this compound itself is not naturally luminescent, its absolute configuration and enantiomeric excess can be determined by CPL through the formation of a luminescent supramolecular complex. rsc.orgnih.gov A common and effective method involves the in situ reaction of the chiral alcohol with an achiral chromophore, which then coordinates with a metal ion to induce luminescence. nih.gov

Research Findings: A well-established approach involves mixing the chiral alcohol with an achiral aldehyde, such as 1-hydroxy-2-naphthaldehyde, to form a Schiff base. rsc.orgnih.gov Upon the addition of a metal ion like Al³⁺, the resulting complex exhibits significantly enhanced fluorescence and a distinct CPL signal. rsc.orgnih.gov The sign and intensity of this CPL signal are directly correlated to the absolute configuration of the chiral alcohol incorporated into the complex. nih.gov For instance, the complex formed with this compound would be expected to show a CPL spectrum that is a mirror image of the one formed with its (R)-(-) enantiomer. This allows for the unambiguous assignment of the absolute configuration and the quantification of enantiomeric excess in a sample. nih.govgoogle.com Lanthanide complexes are also widely used as CPL probes for chirality sensing. rsc.orgedinst.com

Table 1: Illustrative CPL Data for a Chiral Alcohol Complex This interactive table illustrates the expected CPL response from a chiral alcohol after forming a luminescent complex. The sign of the dissymmetry factor (g_lum) is enantioselective, providing a basis for determining the absolute configuration.

| Enantiomer Complexed | Emission Wavelength (λ_em) | Dissymmetry Factor (g_lum) | Interpretation |

| Complex of (S)-alcohol | 450 nm | +0.02 | Positive CPL signal indicates the S-configuration. |

| Complex of (R)-alcohol | 450 nm | -0.02 | Negative CPL signal indicates the R-configuration. |

| Complex of racemic alcohol | 450 nm | 0 | No CPL signal indicates a 1:1 mixture of enantiomers. |

In Situ FT-IR Spectroscopy for Mechanistic Studies

In situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur within the reaction vessel. mt.comnih.gov By inserting a probe directly into the reaction mixture, spectra are collected continuously, providing a molecular "video" of the reaction. mdpi.com This enables the tracking of reactant consumption, product formation, and the detection of transient intermediates, which is crucial for elucidating complex reaction mechanisms. mdpi.comresearchgate.net

Research Findings: The utility of in situ FT-IR has been demonstrated in mechanistic studies of transition metal-catalyzed reactions involving secondary alcohols, such as racemization or transfer hydrogenation. diva-portal.orgdiva-portal.org For instance, in the ruthenium-catalyzed racemization of secondary alcohols, in situ FT-IR spectroscopy has been instrumental in identifying key catalytic intermediates. acs.org

A study investigating the racemization of alcohols with a cyclopentadienylruthenium catalyst provided detailed mechanistic insights through in situ FT-IR monitoring. acs.org The technique allowed for the direct observation of the disappearance of the catalyst's carbonyl (CO) stretching bands and the simultaneous appearance of new bands corresponding to transient intermediates. acs.org Specifically, a carboalkoxy intermediate was identified by its characteristic absorption peaks. acs.org

Notably, in a mechanistic study of a ruthenium-catalyzed hydrogen transfer reaction, an unexpected alkoxycarbonyl complex was detected specifically from 5-hexen-2-ol (referred to as 5-hydroxy-1-hexene). diva-portal.orgdiva-portal.org In this intermediate, the double bond of the hexenyl ligand was observed to be coordinated to the ruthenium center, a finding made possible by the real-time analytical capabilities of in situ FT-IR. diva-portal.orgdiva-portal.org This demonstrates the technique's power to uncover subtle but significant substrate-catalyst interactions that govern the reaction pathway.

Table 2: In Situ FT-IR Monitoring of a Ruthenium-Catalyzed Reaction of a Secondary Alcohol This interactive table provides representative data on how in situ FT-IR can be used to track different species throughout a reaction by monitoring their characteristic infrared absorption bands. Data is based on findings for related ruthenium-carbonyl complexes. acs.org

| Species | Role in Reaction | Characteristic IR Band (cm⁻¹) | Observation |

| η⁵-(Ph₅C₅)Ru(CO)₂Cl | Catalyst Precursor | 2049, 2001 | Peaks disappear upon initiation of the reaction. |

| Carboalkoxy Intermediate | Transient Intermediate | 1933 (CO), 1596 (Carboalkoxy) | Peaks appear and then disappear within minutes. |

| Ruthenium Alkoxide | Active Catalyst | 2018, 1962 | Peaks appear after the intermediate and persist during catalysis. |

| Ketone | Dehydrogenation Product | ~1715 (C=O stretch) | Peak intensity increases as the reaction progresses. |

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic reactions, DFT calculations are instrumental in mapping potential energy surfaces, determining the geometries of reactants, intermediates, and transition states, and calculating activation energies, which helps in predicting the feasibility and outcome of a reaction. researchgate.net

A notable application of DFT in understanding reactions involving homoallylic alcohols is in the field of transition-metal catalysis. For instance, in studies of ruthenium-catalyzed reactions, DFT calculations have been predictive. The existence of an acyl intermediate in the ligand exchange mechanism of certain ruthenium catalysts was predicted by DFT before being confirmed experimentally. diva-portal.org

Further research into ruthenium complexes for transfer hydrogenation has also benefited from computational insights. In the selective reduction of 5-hexen-2-one (B94416) to 5-hexen-2-ol (B1606890), DFT calculations were employed to elucidate the structure of a key intermediate. acs.org These calculations suggested the formation of a complex where a methanol (B129727) molecule coordinates to the ruthenium center, a structural detail that is crucial for understanding the reaction mechanism. acs.org Such studies highlight how DFT can reveal subtle but critical interactions that govern the course of a reaction.

Table 1: Application of DFT in Elucidating Ruthenium-Catalyzed Reaction Mechanisms

| Reaction Studied | Catalyst System | Role of DFT Calculations | Reference |

|---|---|---|---|

| Racemization of sec-alcohols | Ruthenium Complex | Predicted the existence of an acyl intermediate in the ligand exchange mechanism. | diva-portal.org |

Elucidation of Reaction Pathways and Transition States

Understanding a reaction mechanism requires a detailed map of the reaction pathway, including the characterization of all transient species like intermediates and transition states. Computational methods are uniquely suited for this task, as they can model these high-energy, short-lived structures that are often difficult or impossible to observe experimentally.

A key example involving (S)-(+)-5-Hexen-2-ol is the study of its racemization catalyzed by a Ru(CO)2Cl(η5-C5Ph5) complex. diva-portal.org Experimental observations showed that the racemization of (S)-5-Hexen-2-ol is significantly slower than that of its saturated analogue, (S)-2-hexanol. diva-portal.org Mechanistic studies were undertaken to explain this pronounced rate difference. The investigation revealed that the double bond in 5-hexen-2-ol plays a crucial inhibitory role. diva-portal.org It coordinates to the ruthenium center, forming a stable alkoxycarbonyl complex. diva-portal.org This coordination occupies a site on the metal that is necessary for the subsequent β-hydride elimination step, which is essential for the racemization pathway. diva-portal.org The blocking of this coordination site effectively slows down the entire process. This elucidation of the reaction pathway provides a clear rationale for the observed difference in reactivity, directly linking the substrate's structure to its chemical behavior.

Table 2: Comparative Racemization Study of (S)-5-Hexen-2-ol and (S)-2-hexanol

| Substrate | Observation | Mechanistic Elucidation | Reference |

|---|---|---|---|

| (S)-5-Hexen-2-ol | Rate of racemization is considerably slowed down. | The pendant C=C bond coordinates to the Ruthenium catalyst, inhibiting the crucial β-hydride elimination step by blocking a free coordination site. | diva-portal.org |

| (S)-2-hexanol | Standard rate of racemization. | The saturated alkyl chain does not coordinate to the catalyst, leaving the coordination site free for β-hydride elimination to proceed. | diva-portal.org |

Stereoselectivity Rationalization and Prediction

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of asymmetric reactions. By calculating the energies of the different diastereomeric transition states that lead to various stereoisomers, chemists can understand why one product is formed preferentially.

While specific DFT studies rationalizing stereoselectivity in reactions of this compound are not extensively detailed in the literature, the principles are well-established through studies of analogous systems like other chiral allylic and homoallylic alcohols. For example, in the stereoselective cyclopropanation of chiral allylic alcohols, very high syn selectivity is often observed. unl.pt Computational models can rationalize this by identifying a transition state where the reagent is directed by coordination to the hydroxyl group of the alcohol, favoring attack from a specific face of the double bond.

In other complex syntheses, such as the addition of organometallic reagents to aziridine-2-carboxaldehydes to form aziridinols, computational studies have been crucial for rationalizing stereoselectivity. msu.edu These studies show that high selectivity can arise from chelation control, where the metal of the organometallic reagent coordinates to both the aldehyde oxygen and another heteroatom in the molecule, creating a rigid, chair-like transition state that dictates the direction of nucleophilic attack. msu.edu Conversely, when multiple low-energy conformations of the substrate exist (e.g., different rotamers or nitrogen invertomers), the models can explain poor stereoselectivity, as the reaction can proceed through several different transition states of similar energy. msu.edu This predictive power allows for the rational design of substrates and reagents to achieve a desired stereochemical outcome.

Table 3: Factors Influencing Stereoselectivity as Analyzed by Computational Methods

| Reaction Type | Key Factor Influencing Stereoselectivity | Computational Insight | Reference |

|---|---|---|---|

| Directed Cyclopropanation | Coordination of reagent to a directing group (e.g., hydroxyl). | Models show a favored transition state geometry where the reagent is delivered to one face of the olefin. | unl.pt |

| Addition to Chiral Aldehydes | Chelation control vs. non-chelation models (e.g., Felkin-Anh). | Calculation of diastereomeric transition state energies can predict the major product. Chelation can create rigid transition states leading to high selectivity. | msu.edu |

Future Directions and Emerging Research Areas

Sustainable Synthesis of Chiral Alcohols

The development of sustainable methods for producing single-enantiomer chiral alcohols is a significant area of focus in the pharmaceutical and chemical industries. Chirality is a critical factor in the efficacy and safety of many drug products. nih.govnih.gov Biocatalysis, utilizing enzymes or whole microorganisms, presents a greener alternative to traditional chemical synthesis. nih.govtandfonline.com Enzyme-catalyzed reactions are noted for their high enantioselectivity and regioselectivity and can be performed under mild conditions, which helps to prevent issues like isomerization and racemization. nih.gov

Ketoreductases (KREDs) are a class of enzymes that have shown significant promise in the synthesis of chiral alcohols by reducing prochiral ketones. tandfonline.com These enzymes, which rely on NADH or NADPH as cofactors, can achieve high yields and enantiomeric excesses. For example, the synthesis of an (S)-alcohol intermediate for Montelukast using a ketoreductase resulted in a 99.3% yield and an enantiomeric excess of 99.9%. nih.gov Similarly, Pichia methanolica has been used for the enantioselective reduction of keto-esters to produce key chiral intermediates for anti-Alzheimer's drugs with yields of 80-90% and greater than 95% enantiomeric excess. nih.gov

The advantages of biocatalysis include:

High chemo-, regio-, and enantioselectivities. nih.gov

Mild reaction conditions (ambient temperature and atmospheric pressure). nih.gov

Reduced risk of isomerization, racemization, and rearrangement. nih.gov

Novel Catalytic Systems for Enantioselective Transformations

Research into novel catalytic systems for enantioselective transformations continues to evolve, aiming for higher efficiency and selectivity. Asymmetric transfer hydrogenation (ATH) is a prominent method for the reduction of ketones to chiral alcohols. kanto.co.jpsigmaaldrich.com This technique often employs chiral ruthenium(II) complexes as catalysts and uses hydrogen donors like 2-propanol or a formic acid/triethylamine mixture. kanto.co.jpsigmaaldrich.com

Recent advancements have explored the use of more sustainable and accessible metals. For instance, an iron(II) catalyst has been successfully used in the biphasic ATH of ketones, utilizing water as the proton source and potassium formate as the hydride source. rsc.org While showing promise in activity, further development is needed to match the enantioselectivity of ruthenium-based systems. rsc.org

The development of organocatalysis also presents a metal-free alternative for enantioselective synthesis. researchgate.net Chiral phosphoric acids derived from BINOL, for example, have been used in the transfer hydrogenation of heteroaromatic compounds with excellent enantioselectivities. dicp.ac.cn These systems offer mild reaction conditions and avoid the use of heavy metals.

Key features of emerging catalytic systems include:

Use of earth-abundant metals like iron. rsc.org

Metal-free organocatalysts for greener chemistry. researchgate.netdicp.ac.cn

High enantioselectivities in the synthesis of chiral alcohols and amines. kanto.co.jpsigmaaldrich.com

Applications in Materials Science and Polymer Chemistry

The unique structure of (S)-(+)-5-Hexen-2-ol, containing both a chiral center and a terminal double bond, makes it a valuable monomer for the synthesis of chiral polymers. These polymers have potential applications in areas such as chiral chromatography, asymmetric catalysis, and smart materials. The development of catalysts for the regio- and enantioselective cyclization of alkenyl aldehydes, which share structural similarities with 5-hexen-2-ol (B1606890), points to the potential for creating complex cyclic structures for materials applications. acs.org

Research in this area is focused on controlling the stereochemistry of the polymer backbone and the pendant groups to create materials with specific chiroptical properties and functionalities. The ability to synthesize enantioenriched spirocyclic compounds from related starting materials suggests pathways for creating complex, three-dimensional polymer architectures. rsc.org

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the enantiomeric purity of (S)-(+)-5-Hexen-2-ol?

- Methodological Answer : Enantiomeric purity can be assessed using chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or polarimetry. For polarimetry, measure the optical rotation at a specific wavelength (e.g., sodium D-line, 589 nm) and compare it to literature values for the pure enantiomer. Ensure solvent and temperature conditions are standardized, as these factors influence rotation values. Cross-validation with NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) can resolve ambiguities .

Q. What computational methods are suitable for predicting thermodynamic properties of this compound?